Dehydrodeoxy Donepezil

Übersicht

Beschreibung

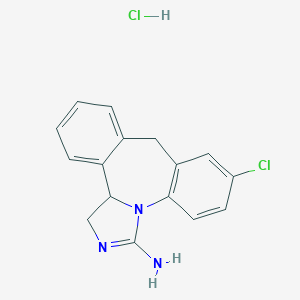

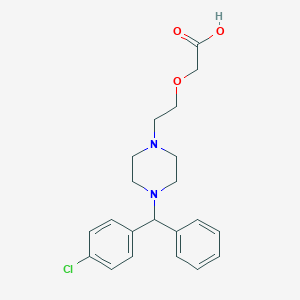

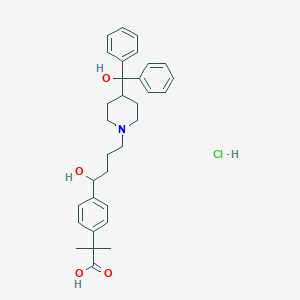

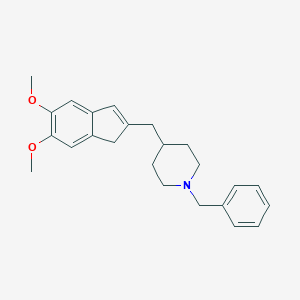

Dehydrodeoxy Donepezil, also known as Donepezil Indene Impurity or Donepezil Dehydro Deoxy Impurity, is a compound with the molecular formula C24H29NO2 and a molecular weight of 363.5 . It is an inhibitor of acetylcholinesterase (AChE) .

Synthesis Analysis

The synthesis of Donepezil and its derivatives has been a subject of extensive research . Various synthetic approaches have been examined, ranging from traditional methods using hazardous chemicals to eco-friendly strategies . The synthesis of Donepezil from dimethoxy-dihydro-indenone in just two steps has been suggested as industrially viable and cost-effective .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzylpiperidine and an indanone moiety . The compound contains a piperidine nucleus .

Chemical Reactions Analysis

Donepezil, a widely used drug against Alzheimer’s disease, has been shown to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . The rate of this reaction has been found to be first-order with respect to Donepezil and the oxidant .

Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 363.5 . It has a molecular formula of C24H29NO2 .

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Donepezil, von dem Dehydrodeoxy Donepezil abgeleitet ist, ist ein wichtiges Medikament zur Behandlung der Alzheimer-Krankheit (AD), das 1997 eingeführt wurde . Es ist ein selektiver Acetylcholinesterase-Inhibitor mit 100% oraler Bioverfügbarkeit und einer Halbwertszeit von 70 Stunden . Der Erfolg von Donepezil bei der Behandlung neurodegenerativer Erkrankungen hat zu umfangreichen Forschungen zu seiner Synthese und strukturellen Modifikationen geführt .

Synthese und strukturelle Modifikationen

Die Synthese und Modifikation von Medikamenten wie Donepezil gewinnen angesichts der Prognosen für steigende AD-Fälle an Bedeutung . Die Methoden reichen von traditionellen gefährlichen Chemikalien bis hin zu umweltfreundlichen Strategien . Strukturelle Modifikationen und ihre Auswirkungen auf biologische Aktivitäten werden untersucht, wobei ihr Beitrag zur Entwicklung therapeutischer Mittel für neurodegenerative Erkrankungen hervorgehoben wird .

Vielseitigkeit der Wirkstoffentwicklung

Die Vielseitigkeit von Donepezil in der Wirkstoffentwicklung wird durch Diskussionen über Analoga und Hybride gezeigt, darunter solche mit Liponsäure und Ferulasäure . Diese Vielseitigkeit ermöglicht die Entwicklung einer breiten Palette potenzieller Therapeutika.

Entwicklung neuer Donepezil-Analoga

Neue Benzothiophen-basierte Verbindungen wurden entwickelt, synthetisiert und als potenzielle Anti-Alzheimer-Mittel bewertet . Die meisten der synthetisierten Verbindungen zeigten eine bemerkenswerte AChE-Hemmwirkung und hemmten effektiv das selbstvermittelte β-Amyloid-Protein in vitro .

In-vivo-Bewertung

Die In-vivo-Bewertung der vielversprechenden Verbindungen bestätigte eine signifikante Verbesserung des Gedächtnisses im Scopolamin-induzierten Gedächtnisdefizitmodell bei Mäusen <svg class="icon" height="16" p-id="1735" t="1709264788668

Wirkmechanismus

Target of Action

Dehydrodeoxy donepezil, also known as Donepezil Indene Impurity , is a derivative of donepezil, which is primarily an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

Donepezil, and by extension this compound, works by reversibly and noncompetitively inhibiting acetylcholinesterase . In addition to its actions as an acetylcholinesterase inhibitor, donepezil has been found to act as a potent agonist of the σ1 receptor .

Biochemical Pathways

The primary biochemical pathway affected by donepezil is the cholinergic pathway . By inhibiting acetylcholinesterase, donepezil increases the levels of acetylcholine, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease . Additionally, donepezil may protect neurons via direct and indirect stimulation of nicotinic acetylcholine receptors (nAChRs) against glutamate-induced neurotoxicity .

Pharmacokinetics

Donepezil is well absorbed and extensively metabolized in the liver via CYP2D6 and 3A4 and glucuronidation to four major metabolites . It is excreted in the urine (57%; 17% as unchanged drug) and feces (15%) . The half-life of elimination is approximately 70 hours, and it takes about 15 days to reach steady-state .

Result of Action

The primary result of donepezil’s action is the improvement of cognitive function in patients with Alzheimer’s disease . This is achieved through the enhancement of cholinergic transmission resulting from the inhibition of acetylcholinesterase . Additionally, donepezil has been found to promote oligodendrocyte generation and remyelination, suggesting potential benefits in treating CNS demyelinating diseases such as multiple sclerosis .

Action Environment

The action of donepezil can be influenced by various environmental factors. For instance, genetic factors can affect the pharmacokinetics and pharmacodynamics of donepezil, leading to variations in therapeutic response . Furthermore, the presence of other medications, particularly anticholinergic medications, can interfere with the activity of donepezil .

Safety and Hazards

When handling Dehydrodeoxy Donepezil, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXHLNQRFRJSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152653 | |

| Record name | Dehydrodeoxy donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120013-45-8 | |

| Record name | Dehydrodeoxy donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodeoxy donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRODEOXY DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0F70BY09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.